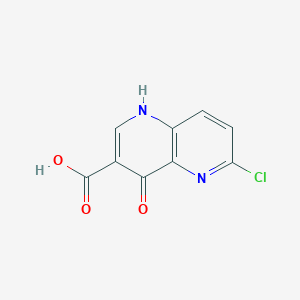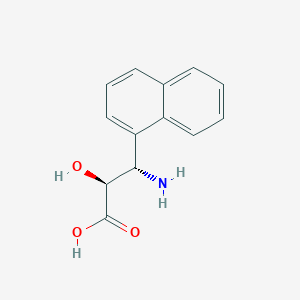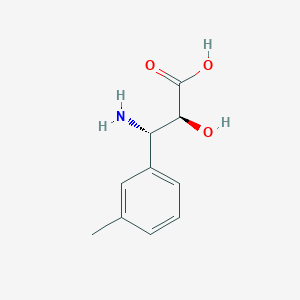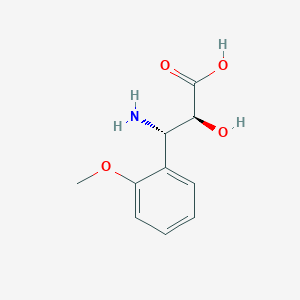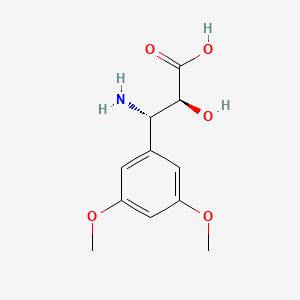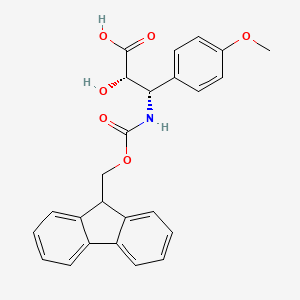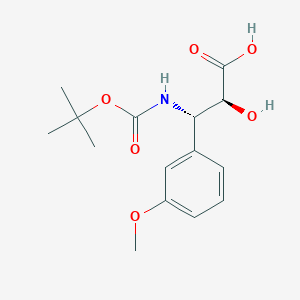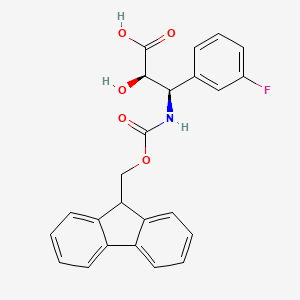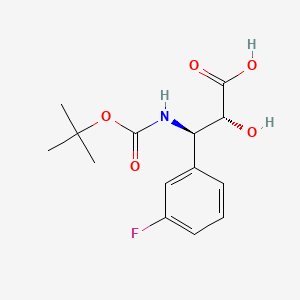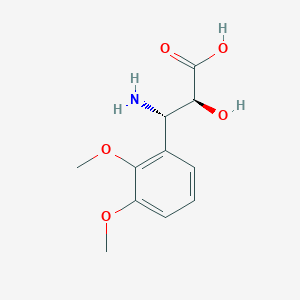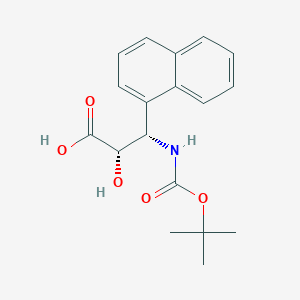
7-(Chloromethyl)quinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, an intermediate in the synthesis of various quinoline derivatives, demonstrates significant anticancer activity. Microwave synthesis methods offer high yields and short reaction times, making them advantageous. The synthesized compounds, including those derived from 7-(Chloromethyl)quinoline, exhibit potent activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Diverse Pharmacological Profiles
The structure of 7-chloro-4-(piperazin-1-yl)quinoline is crucial in medicinal chemistry, exhibiting a wide range of pharmacological profiles. This includes applications as antimalarial, antiparasitic, anti-HIV, antidiabetic, and anticancer agents, among others. This review highlights the comprehensive range of compounds with this core structure and their various pharmacological activities (A. El-Azzouny, M. Aboul-Enein, & Mohamed Farouk Hamissa, 2020).
Interaction with DNA
Research on the interaction of chloroquine, a derivative of this compound, with deoxyribonucleic acid (DNA) suggests a mechanism by which these compounds might affect cellular processes in parasites. This interaction is pivotal in understanding how these compounds inhibit enzymic depolymerization of DNA, reduce its bacterial transforming ability, and interfere with DNA-dependent cellular processes. Such insights are crucial for studying DNA-dependent mechanisms in various biological systems (S. Cohen & K. L. Yielding, 1965).
Bioimaging Applications
7-Aminoquinolines, synthesized using a catalyst-free process, exhibit strong intramolecular charge-transfer fluorescence. Some derivatives specifically target the Golgi apparatus in various cell lines, demonstrating their potential as low-cost bioimaging probes. These compounds provide new insights into developing Golgi-localized probes for cell imaging (Jiahui Chen et al., 2019).
Wirkmechanismus
- Antimalarial Activity : Quinoline derivatives, including chloroquine, have been used to treat malaria for decades .
- Autoimmune Diseases : Chloroquine analogs have been investigated for treating autoimmune conditions like lupus erythematosus and rheumatoid arthritis .
- Antiviral Properties : Research suggests that chloroquine exhibits antiviral effects against various viruses .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(chloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNYGWHNOXGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556834 | |
| Record name | 7-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97850-40-3 | |
| Record name | 7-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


